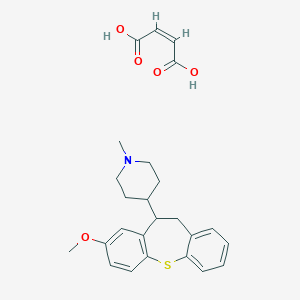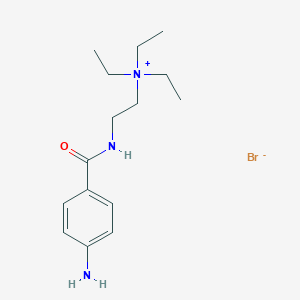![molecular formula C14H21N3O4S B231642 Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate, also known as EPCS, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. EPCS is a member of the sulfonylurea class of drugs and has been studied extensively for its use in treating various medical conditions.
作用機序
The mechanism of action of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells and smooth muscle cells. Activation of KATP channels leads to membrane hyperpolarization and subsequent calcium influx, which triggers insulin secretion and vasodilation, respectively. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which can lead to a reduction in the production of bicarbonate ions and subsequent acidosis.
Biochemical and Physiological Effects:
Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been shown to have several biochemical and physiological effects. One of the most significant effects of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is its ability to stimulate insulin secretion from pancreatic beta cells. This effect can help to regulate blood glucose levels in diabetic patients. Additionally, Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve cardiac function. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a reduction in the production of bicarbonate ions and subsequent acidosis.
実験室実験の利点と制限
One of the advantages of using Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. Additionally, Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been extensively studied for its pharmacological properties, which can help to guide experimental design and interpretation of results. However, one limitation of using Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate in lab experiments is its potential toxicity, which can limit the concentration of the compound that can be used in experiments.
将来の方向性
There are several possible future directions for research on Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate. One potential avenue of research is the development of new derivatives of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate and its effects on various physiological systems. Finally, research is needed to explore the potential use of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate in treating other medical conditions, such as cancer and neurological disorders.
Conclusion:
In conclusion, Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is a synthetic compound with significant potential for use in treating various medical conditions. The synthesis of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been extensively studied for its pharmacological properties, including its ability to stimulate insulin secretion and vasodilation. While there are limitations to using Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate in lab experiments, its potential for use in treating medical conditions warrants further research.
合成法
The synthesis of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate involves the reaction of 4-(cyclohexylamino)-3-pyridinylamine with ethyl chloroformate in the presence of a base. The resulting product is then treated with sulfonyl chloride to yield Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate. The synthesis of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been studied extensively for its potential use in treating various medical conditions. One of the most promising applications of Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate is in the treatment of diabetes. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been shown to stimulate insulin secretion from pancreatic beta cells, which can help to regulate blood glucose levels in diabetic patients. Additionally, Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure. Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve cardiac function.
特性
分子式 |
C14H21N3O4S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
ethyl N-[4-(cyclohexylamino)pyridin-3-yl]sulfonylcarbamate |
InChI |
InChI=1S/C14H21N3O4S/c1-2-21-14(18)17-22(19,20)13-10-15-9-8-12(13)16-11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H,15,16)(H,17,18) |
InChIキー |
FELFYWRUIHIWLB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCC2 |
正規SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





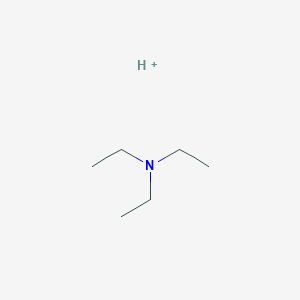
![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
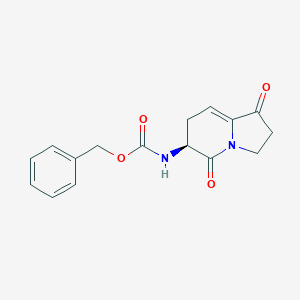
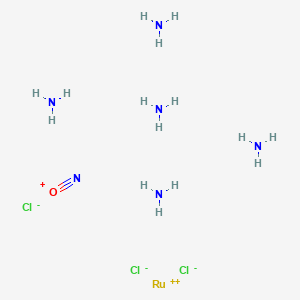

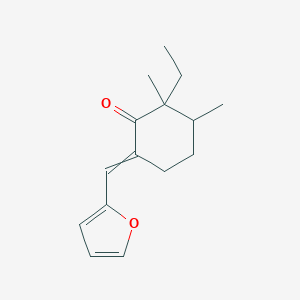
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)
